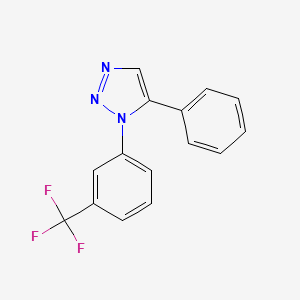![molecular formula C19H14F2N4 B12901142 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-84-8](/img/structure/B12901142.png)
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by the presence of two 4-fluorophenyl groups and a methyl group attached to the imidazo[1,2-a]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-fluoroaniline with a suitable aldehyde, followed by cyclization with a pyrazine derivative under acidic or basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the imidazo[1,2-a]pyrazine core.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazolo ring fused to a pyrimidine ring and exhibit similar biological activities.
Uniqueness
3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of two 4-fluorophenyl groups, which enhance its biological activity and photophysical properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
787591-84-8 |
|---|---|
Formule moléculaire |
C19H14F2N4 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
3,5-bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H14F2N4/c1-22-18-19-24-11-17(13-4-8-15(21)9-5-13)25(19)16(10-23-18)12-2-6-14(20)7-3-12/h2-11H,1H3,(H,22,23) |
Clé InChI |
ZVMLPZLSYLWGDQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(N2C1=NC=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)



![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)

![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

